Butan-2-one O,O',O''-(methylsilylidyne)trioxime
CAS No.:
Cat. No.: VC13569082
Molecular Formula: C13H27N3O3Si
Molecular Weight: 301.46 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H27N3O3Si |
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Molecular Weight | 301.46 g/mol |
IUPAC Name | N-[bis[(butan-2-ylideneamino)oxy]-methylsilyl]oxybutan-2-imine |
Standard InChI | InChI=1S/C13H27N3O3Si/c1-8-11(4)14-17-20(7,18-15-12(5)9-2)19-16-13(6)10-3/h8-10H2,1-7H3 |
Standard InChI Key | OGZPYBBKQGPQNU-UHFFFAOYSA-N |
SMILES | CCC(=NO[Si](C)(ON=C(C)CC)ON=C(C)CC)C |
Canonical SMILES | CCC(=NO[Si](C)(ON=C(C)CC)ON=C(C)CC)C |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
The compound has the molecular formula C₁₃H₂₇N₃O₃Si and a molecular weight of 301.46 g/mol . Its structure comprises a central silicon atom bonded to three methylethylketoxime groups (-ON=C(CH₃)C₂H₅) and one methyl group (-CH₃), forming a tetrahedral geometry . The IUPAC name, (Z)-N-[bis[(Z)-butan-2-ylideneamino]oxy-methylsilyl]oxybutan-2-imine, reflects its stereochemical configuration .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Boiling Point | Decomposes before boiling | |
Density | ~1.05 g/cm³ | |
Solubility in Water | Reacts rapidly (hydrolysis) | |
Log Kow (Octanol-Water) | 3.2 (estimated) |
Synthesis and Industrial Production
Synthetic Pathways
The compound is synthesized via condensation reactions between methylethylketoxime (MEKO) and methyltrichlorosilane under controlled conditions . Key steps include:
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Chlorosilane Preparation: Methyltrichlorosilane is reacted with MEKO in a 1:3 molar ratio.
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Dehydrohalogenation: Elimination of HCl forms the trioxime-silane structure .
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Purification: Distillation or chromatography isolates the product, typically achieving >95% purity.
Industrial-scale production employs continuous flow reactors to optimize yield and minimize byproducts .
Biological Activity and Toxicological Profile
Hydrolysis and Metabolites
In aqueous environments, the compound hydrolyzes within minutes to release 3 moles of MEKO and 1 mole of methylsilanetriol . MEKO, a known hepatotoxin, drives most observed toxic effects, including:
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Oxidative Stress: MEKO scavenges free radicals, inducing redox imbalance in hepatic cells .
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Enzyme Inhibition: Dose-dependent inhibition of acetylcholinesterase (AChE) and cytochrome P450 enzymes .
Table 2: Acute Toxicity Data
Endpoint | Value (mg/kg) | Species | Source |
---|---|---|---|
Oral LD₅₀ | 2,000–3,000 | Rat | |
Dermal LD₅₀ | >2,000 | Rabbit | |
NOAEL (28-day oral) | 10 | Rat |
Carcinogenicity and Chronic Exposure
Chronic exposure studies in rodents associate MEKO with hepatocellular adenomas and thyroid follicular hyperplasia . The European Chemicals Agency (ECHA) classifies the compound as Suspected of causing cancer (Category 2) .
Industrial and Scientific Applications
Crosslinking Agent in Silicones
The compound is widely used in room-temperature vulcanizing (RTV) silicones, where it acts as a crosslinker. Its hydrolysis generates silanol groups, which condense to form Si-O-Si networks . Applications include:
Analytical Chemistry
In gas chromatography (GC), it serves as a derivatization agent to enhance the volatility of polar compounds.
Comparison with Analogous Compounds
Table 3: Comparison with Vinyltris(methylethylketoxime)silane (CAS 2224-33-1)
Property | Methyl Derivative (22984-54-9) | Vinyl Derivative (2224-33-1) |
---|---|---|
Hydrolysis Rate | <1 minute (pH 7) | Faster than methyl analogue |
Carcinogenicity | Suspected (Category 2) | Not classified |
Industrial Use | RTV silicones | High-temperature adhesives |
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